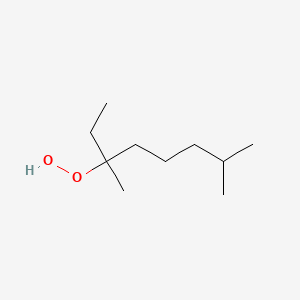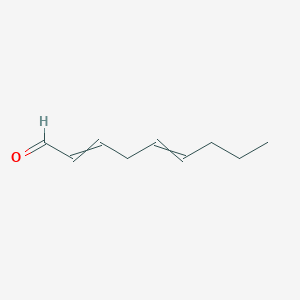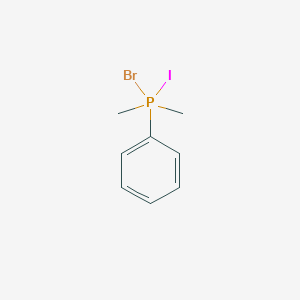
Bromo(iodo)dimethyl(phenyl)-lambda~5~-phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromo(iodo)dimethyl(phenyl)-lambda~5~-phosphane is a complex organophosphorus compound characterized by the presence of bromine, iodine, and a phenyl group attached to a phosphorus atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bromo(iodo)dimethyl(phenyl)-lambda~5~-phosphane typically involves the reaction of dimethylphenylphosphine with bromine and iodine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Formation of Dimethylphenylphosphine: This is achieved by reacting phenylphosphine with methyl iodide in the presence of a base such as sodium hydride.
Bromination and Iodination: The dimethylphenylphosphine is then treated with bromine and iodine to introduce the halogen atoms into the molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Bromo(iodo)dimethyl(phenyl)-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and iodine) can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different phosphorus-containing species.
Coupling Reactions: It can participate in coupling reactions to form larger organophosphorus compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like acetonitrile or dimethylformamide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various phosphine derivatives, while oxidation reactions can produce phosphine oxides.
Wissenschaftliche Forschungsanwendungen
Bromo(iodo)dimethyl(phenyl)-lambda~5~-phosphane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce phosphorus-containing functional groups into molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Bromo(iodo)dimethyl(phenyl)-lambda~5~-phosphane involves its interaction with molecular targets through its phosphorus atom and halogen substituents. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The specific pathways involved depend on the nature of the target molecules and the conditions of the reaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorodimethyl(phenyl)-lambda~5~-phosphane: Similar structure but with chlorine instead of bromine and iodine.
Dimethyl(phenyl)-lambda~5~-phosphane: Lacks the halogen substituents.
Bromo(dimethyl)phenylphosphine: Contains only bromine as the halogen substituent.
Eigenschaften
CAS-Nummer |
138169-30-9 |
|---|---|
Molekularformel |
C8H11BrIP |
Molekulargewicht |
344.95 g/mol |
IUPAC-Name |
bromo-iodo-dimethyl-phenyl-λ5-phosphane |
InChI |
InChI=1S/C8H11BrIP/c1-11(2,9,10)8-6-4-3-5-7-8/h3-7H,1-2H3 |
InChI-Schlüssel |
GGXGVTOGKXMRBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CP(C)(C1=CC=CC=C1)(Br)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




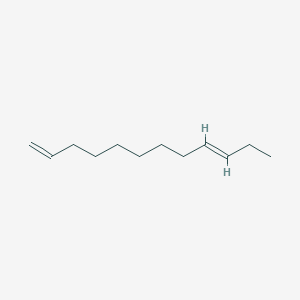
![Diethyl [1,3-bis(trimethylsilyl)prop-2-en-1-yl]phosphonate](/img/structure/B14268052.png)
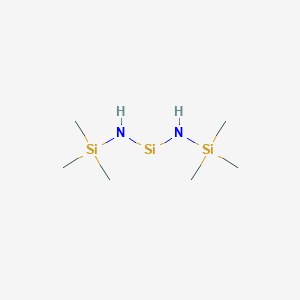
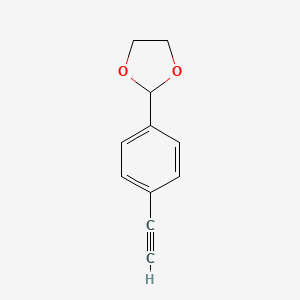
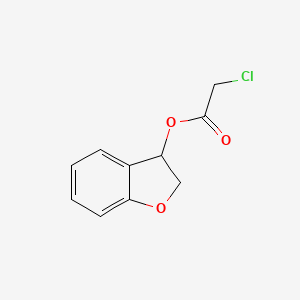
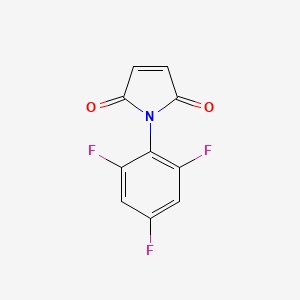
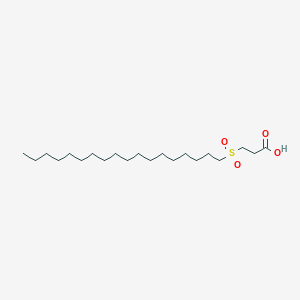
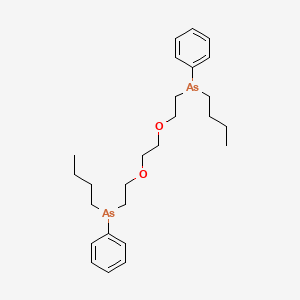
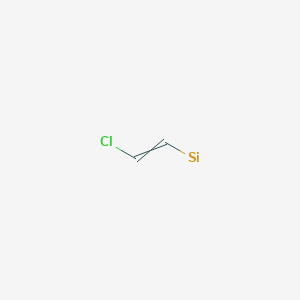
![N-[2-(Naphthalen-1-yl)propanoyl]-L-valine](/img/structure/B14268108.png)
